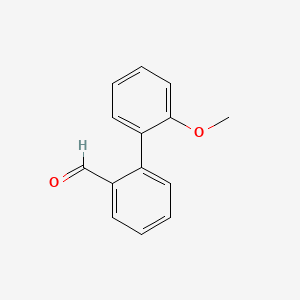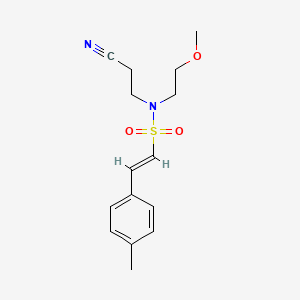
(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide, also known as NSC 329680, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is mainly used in the field of cancer research and has been shown to have promising anticancer properties.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have demonstrated potent inhibitory effects against carbonic anhydrase (CA) isoenzymes, which are critical for various physiological processes. For example, certain sulfonamide compounds synthesized through microwave irradiation showed significant inhibition of human cytosolic CA I and II, with inhibition constants (Kis) in the low nanomolar range (Gul et al., 2016).
Anticancer Activity
(E)-N-aryl-2-arylethenesulfonamide analogues have been synthesized and evaluated for their anticancer activity. Compounds in this series exhibited potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Notably, one compound showed dramatic reduction in tumor size in nude mice xenograft assays, indicating potential as anticancer agents (Reddy et al., 2013).
Photodynamic Therapy
New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, which is essential for photodynamic therapy. These properties make them promising candidates for cancer treatment through Type II photosensitization mechanisms (Pişkin et al., 2020).
Catalysis
Palladium complexes with sulfonamide ligands have been explored for catalytic applications, such as the methoxycarbonylation of ethene to produce methyl propanoate. These complexes demonstrate high activity and selectivity, highlighting the utility of sulfonamide compounds in catalysis (Clegg et al., 1999).
Molecular Assembly
Sulfonamide derivatives can drive the conformation and assembly of molecular structures. For instance, arylsulfonamide para-alkoxychalcone hybrids exhibit different crystallographic symmetries and packing features, influenced by the inclusion of a methylene group, which affects the molecular conformation and assembly (de Castro et al., 2013).
Eigenschaften
IUPAC Name |
(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-14-4-6-15(7-5-14)8-13-21(18,19)17(10-3-9-16)11-12-20-2/h4-8,13H,3,10-12H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGRPZVOBVFZDP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)
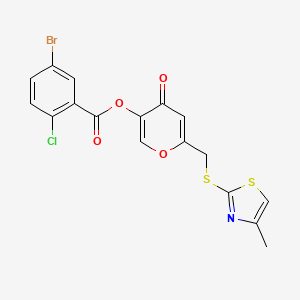
![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2879452.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2879453.png)
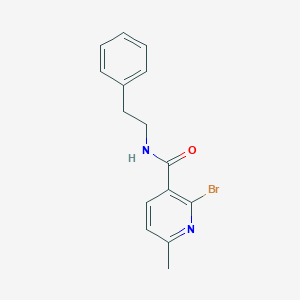
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2879457.png)


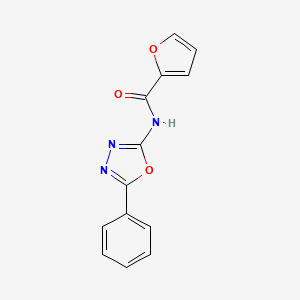
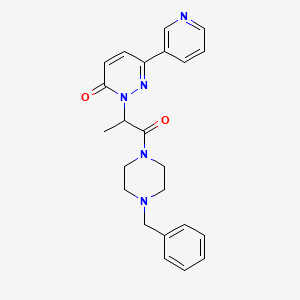
![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2879465.png)
![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)
